The Mechanism of Action of Ryanodine: A Technical Guide
The Mechanism of Action of Ryanodine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the molecular mechanism of ryanodine, a plant alkaloid that has become an indispensable tool in the study of intracellular calcium signaling. We will explore its interaction with the ryanodine receptors (RyRs), the resultant physiological consequences, and the key experimental protocols used to investigate its action.
Introduction to Ryanodine and Ryanodine Receptors
Ryanodine is a toxic alkaloid extracted from the plant Ryania speciosa.[1][2] Its primary cellular targets are the Ryanodine Receptors (RyRs), a class of high-conductance intracellular calcium channels located on the membrane of the sarcoplasmic reticulum (SR) in muscle cells and the endoplasmic reticulum (ER) in non-muscle cells.[3][4] These channels are the largest known ion channels, with a homotetrameric structure exceeding 2 megadaltons.[3][5] RyRs are crucial for regulating the release of Ca²⁺ from intracellular stores, a process fundamental to numerous cellular functions, most notably excitation-contraction (E-C) coupling in striated muscle.[6][7]
There are three main mammalian isoforms of the ryanodine receptor:
-
RyR1: Predominantly expressed in skeletal muscle, where it is essential for E-C coupling.[3][5]
-
RyR2: The primary isoform in the myocardium (heart muscle), responsible for Ca²⁺-induced Ca²⁺ release (CICR).[3][5]
-
RyR3: Expressed more widely at lower levels, particularly in the brain, and is implicated in various neuronal functions.[3]
Core Mechanism of Action: A Bimodal Effect
Ryanodine's effect on its receptor is complex and highly dependent on its concentration. This bimodal action is a critical aspect of its mechanism.
-
Low Concentrations (nM to <10 µM): At nanomolar to low micromolar concentrations, ryanodine binding locks the RyR channel into a stable, long-lived "sub-conductance" or half-open state.[3][5][8] This action requires the channel to be in an open or activated state for ryanodine to bind, a characteristic known as "use-dependency".[3] The stabilization of this sub-conductance state leads to a persistent, slow leak of Ca²⁺ from the SR/ER stores into the cytoplasm. Over time, this Ca²⁺ leak results in the depletion of intracellular calcium stores, disrupting Ca²⁺-dependent signaling pathways.[3][6]
-
High Concentrations (~100 µM): At higher, micromolar concentrations, ryanodine acts as an inhibitor, locking the channel in a fully closed, non-conducting state.[3][5][9] This effect is typically irreversible and prevents any further Ca²⁺ release through the receptor.
This dual effect makes ryanodine a powerful pharmacological tool, allowing researchers to either induce a chronic Ca²⁺ leak to study store depletion or to completely block channel function.
Signaling Pathways Involving Ryanodine Receptors
Ryanodine's mechanism can only be fully understood in the context of the signaling pathways that RyRs govern and are governed by.
Role in Excitation-Contraction (E-C) Coupling
RyRs are the final output channels in the E-C coupling process, which translates an electrical stimulus (action potential) into a mechanical response (muscle contraction). The mechanism differs significantly between skeletal and cardiac muscle.
In skeletal muscle, E-C coupling involves a direct mechanical interaction between the dihydropyridine receptor (DHPR, or Cav1.1) in the T-tubule membrane and RyR1 on the SR.[5][9] Depolarization causes a conformational change in the DHPR that is physically transmitted to RyR1, causing it to open and release Ca²⁺. In cardiac muscle, the process relies on Calcium-Induced Calcium Release (CICR).[3][10] Depolarization opens the L-type Ca²⁺ channel (DHPR, or Cav1.2), allowing a small amount of "trigger" Ca²⁺ to enter the cell. This trigger Ca²⁺ binds to and activates RyR2, causing the release of a much larger, amplified amount of Ca²⁺ from the SR.[10]
Modulation of Ryanodine Receptor Activity
RyR channel gating is a highly regulated process, influenced by a multitude of endogenous ligands and accessory proteins. Ryanodine's action is superimposed on this complex regulatory network.
-
Calcium (Ca²⁺): RyR activity exhibits a bell-shaped dependence on cytosolic Ca²⁺ concentration. It is activated by micromolar (µM) Ca²⁺ levels but inhibited by millimolar (mM) concentrations.[5][9]
-
ATP and Magnesium (Mg²⁺): ATP generally potentiates Ca²⁺ activation, while Mg²⁺ is inhibitory, competing with Ca²⁺ at activation sites.[11]
-
Calmodulin (CaM): This ubiquitous Ca²⁺-binding protein can act as both an activator (at low Ca²⁺) and an inhibitor (at high Ca²⁺) of RyR1, while it is primarily inhibitory for RyR2.[11]
-
Phosphorylation: Protein Kinase A (PKA) and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) can phosphorylate RyRs, which generally increases their open probability and sensitivity to Ca²⁺.[12][13]
-
Calstabin (FKBP12/12.6): These accessory proteins bind to the RyR tetramer, stabilizing the channel in its closed state and preventing abnormal Ca²⁺ leakage.[14] Dissociation of calstabin, often promoted by phosphorylation, is associated with channel hyperactivity.[15]
Quantitative Data Summary
The interaction of ryanodine with its receptor and the resulting channel activity have been quantified through various experimental approaches.
| Parameter | Receptor/Condition | Value | Reference(s) |
| Binding Affinity (Kd) | Skeletal Muscle SR (High-affinity) | 11.3 nM | [16] |
| Cardiac Muscle SR (High-affinity) | 3.6 nM & 28.1 nM | [16] | |
| Liver ER Microsomes (High-affinity) | 10 ± 2.5 nM | [2][4] | |
| Recombinant RyR2 (High-affinity) | 1.52 ± 0.11 nM | [17] | |
| Channel Conductance | RyR1 Full Open State (Cs⁺ as charge carrier) | ~230 pS | [18] |
| RyR1 Sub-conductance State (Ryanodine-modified) | ~115 pS (~50% of full) | [18][19] | |
| RyR from Skeletal SR (Ca²⁺ as charge carrier) | ~125 pS | [11] | |
| Activation (EC50) | Ca²⁺ activation of [³H]ryanodine binding (WT RyR2) | 0.22 ± 0.02 µM | [12] |
| 2-Hydroxycarbazole Ca²⁺ Release (Skeletal & Cardiac SR) | ~200 µM | [8] |
Key Experimental Protocols
Characterizing the mechanism of ryanodine relies on specialized biochemical and electrophysiological techniques.
Isolation of Sarcoplasmic Reticulum (SR) Vesicles
A prerequisite for in vitro assays is the isolation of membrane fractions enriched in RyRs. This protocol is adapted from methods for isolating heavy SR vesicles from skeletal muscle, which are rich in terminal cisternae and RyR1.[20][21][22]
Methodology:
-
Homogenization: Rabbit skeletal muscle is minced and homogenized in a buffer containing sucrose, protease inhibitors, and a pH buffer (e.g., Tris-HCl or HEPES) to maintain osmotic stability and prevent protein degradation.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugations at increasing speeds.
-
A low-speed spin (e.g., ~1,500 x g) pellets nuclei, whole cells, and large debris.
-
A subsequent medium-speed spin (e.g., ~10,000 x g) pellets mitochondria.
-
-
Microsome Pelleting: The supernatant from the mitochondrial spin is ultracentrifuged at high speed (e.g., >100,000 x g) to pellet the microsomal fraction, which contains the SR vesicles.[6]
-
Sucrose Gradient Ultracentrifugation: The crude microsomal pellet is resuspended and layered onto a discontinuous or continuous sucrose density gradient (e.g., 25% to 45% w/w).[20]
-
Fraction Collection: After ultracentrifugation for several hours, distinct bands will form. The "heavy" SR fraction, enriched in RyRs and calsequestrin, is collected from the denser part of the gradient.[20]
-
Final Pelleting and Storage: The collected fraction is diluted to reduce sucrose concentration and ultracentrifuged again to obtain a final pellet. The purified SR vesicles are resuspended in a suitable buffer, aliquoted, flash-frozen in liquid nitrogen, and stored at -80°C.
[³H]-Ryanodine Binding Assay
This assay is a cornerstone of RyR research. It leverages the fact that radiolabeled ([³H]) ryanodine binds with high affinity and specificity to the open state of the RyR channel, making the amount of bound radioactivity a reliable indicator of channel activity.[1][5]
Methodology:
-
Reaction Setup: Purified SR vesicles (~0.3 mg/mL protein) are incubated in a reaction buffer.[3] The buffer typically contains 0.2 M KCl, a pH buffer (e.g., 10 mM HEPES, pH 7.2), a known concentration of [³H]-ryanodine (e.g., 5 nM), and various concentrations of modulators to be tested (e.g., Ca²⁺, ATP, Mg²⁺, or test compounds).[3] Free Ca²⁺ concentrations are precisely controlled using Ca²⁺/EGTA buffers.[1]
-
Incubation: The reaction is incubated for a set time (e.g., 120 minutes) at a controlled temperature (e.g., 36-37°C) to allow binding to reach equilibrium.[1][3]
-
Determination of Non-Specific Binding: A parallel set of reactions is prepared that includes a large excess (e.g., 20 µM) of unlabeled ("cold") ryanodine. This allows for the quantification of non-specific binding, which is typically 5-10% of the total.[3]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C or GF/B).[1][3] The filters are often pre-treated with polyethylenimine (PEI) to reduce non-specific binding of the positively charged protein-ligand complex.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove unbound [³H]-ryanodine.[3]
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding (from the cold ryanodine samples) from the total binding. The results can be used to determine Kd, Bmax, or the effect of modulators on channel activity.
Single-Channel Electrophysiology (Planar Lipid Bilayers)
This powerful technique allows for the direct observation of the electrical current passing through a single RyR channel, providing unparalleled insight into its gating behavior and conductance states.[23]
Methodology:
-
Bilayer Formation: An artificial planar lipid bilayer (e.g., a mixture of phosphatidylethanolamine and phosphatidylserine) is formed across a small aperture separating two chambers, termed cis (representing the cytoplasm) and trans (representing the SR lumen).[13]
-
Vesicle Fusion: Purified SR vesicles are added to the cis chamber. The high salt concentration in the cis chamber promotes the fusion of the vesicles with the artificial bilayer, incorporating the RyR channels.
-
Recording: Ag/AgCl electrodes are placed in both chambers to apply a holding potential and measure the resulting ionic current. The cis chamber is held at virtual ground.[24] Solutions in the cis and trans chambers can be changed to mimic different physiological conditions (e.g., adding Ca²⁺, ATP, Mg²⁺, or ryanodine to the cis side).
-
Data Acquisition and Analysis: The current is amplified and recorded. Channel openings appear as discrete, step-like increases in current. Analysis of these recordings can determine the channel's open probability (Po), mean open and closed times, and the conductance of its different states (full vs. sub-conductance).[25] Channel identity is confirmed at the end of experiments by adding a known blocker like ruthenium red.[24]
Conclusion
The mechanism of action of ryanodine is a classic example of concentration-dependent pharmacology. At low concentrations, it stabilizes a sub-conductance state of the ryanodine receptor, leading to a depletion of intracellular Ca²⁺ stores. At high concentrations, it acts as a potent inhibitor. This dual functionality, combined with its high specificity, has cemented ryanodine's role as an essential pharmacological probe. A thorough understanding of its interaction with the intricately regulated RyR channel is critical for researchers in physiology, pharmacology, and drug development who seek to unravel the complexities of intracellular calcium signaling in health and disease.
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